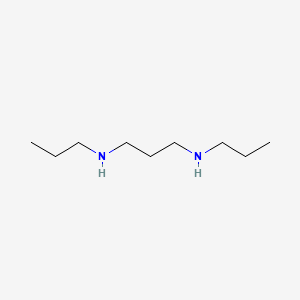
4,8,Diazaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dipropyltrimethylenediamine: is an organic compound belonging to the class of diamines. It features two propyl groups attached to nitrogen atoms, making it a secondary amine. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dipropyltrimethylenediamine typically involves the reaction of 1,3-dibromopropane with dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Dipropyltrimethylenediamine follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dipropyltrimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines with various functional groups.
Applications De Recherche Scientifique
Chemistry: N,N’-Dipropyltrimethylenediamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in catalytic processes, such as cross-coupling reactions.
Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metals makes it useful in drug delivery systems.
Industry: N,N’-Dipropyltrimethylenediamine is employed in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability.
Mécanisme D'action
The mechanism of action of N,N’-Dipropyltrimethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with specific biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: A similar diamine with methyl groups instead of propyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups.
N,N’-Diethylethylenediamine: A diamine with ethyl groups.
Uniqueness: N,N’-Dipropyltrimethylenediamine is unique due to its specific propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in coordination chemistry, catalysis, and polymer production.
Propriétés
Formule moléculaire |
C9H22N2 |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N,N'-dipropylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
PCRVCIMIOTWSNM-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCCNCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















